

# Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. **Elacridar** (GF120918), a potent third-generation inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizer to reverse MDR. This technical guide provides a comprehensive overview of **elacridar**, including its mechanism of action, preclinical and clinical evidence of its efficacy, and detailed experimental protocols for its investigation.

# Introduction to Elacridar

**Elacridar** is an acridonecarboxamide derivative that non-competitively inhibits P-gp and BCRP, two of the most clinically relevant ABC transporters implicated in MDR.[1][2] By blocking the efflux function of these pumps, **elacridar** restores the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[3][4] Its development as a third-generation inhibitor signifies improved specificity and reduced toxicity compared to its predecessors.[5]

Chemical and Physical Properties:



| Property          | Value                                                                                                                         |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide |
| Molecular Formula | C34H33N3O5                                                                                                                    |
| Molecular Weight  | 563.64 g/mol [1]                                                                                                              |
| CAS Number        | 143664-11-3                                                                                                                   |
| Synonyms          | GF120918, GG918, GW120918[1][6]                                                                                               |

# Mechanism of Action: P-gp and BCRP Inhibition

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell.[7][8] This efflux mechanism is a key defense for cancer cells against cytotoxic drugs. **Elacridar** binds to these transporters, inhibiting their function and leading to increased intracellular accumulation of chemotherapeutic agents.[9][10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 5. mdpi.com [mdpi.com]



- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review)
  PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Role of P-Gp in Treatment of Cancer [scirp.org]
- To cite this document: BenchChem. [Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662867#elacridar-as-a-chemosensitizer-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com